Cas no 1306603-36-0 ([1-(Pyridin-3-yl)-1H-pyrazol-4-yl]methanamine)
[1-(Pyridin-3-yl)-1H-pyrazol-4-yl]methanamine Chemical and Physical Properties
Names and Identifiers
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- [1-(pyridin-3-yl)-1H-pyrazol-4-yl]methanamine
- [1-(Pyridin-3-yl)-1H-pyrazol-4-yl]methanamine
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- Inchi: 1S/C9H10N4/c10-4-8-5-12-13(7-8)9-2-1-3-11-6-9/h1-3,5-7H,4,10H2
- InChI Key: HUMVMRWLHUBXJE-UHFFFAOYSA-N
- SMILES: N1(C2C=NC=CC=2)C=C(C=N1)CN
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 162
- Topological Polar Surface Area: 56.7
[1-(Pyridin-3-yl)-1H-pyrazol-4-yl]methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-76143-0.05g |
[1-(pyridin-3-yl)-1H-pyrazol-4-yl]methanamine |
1306603-36-0 | 0.05g |
$732.0 | 2023-02-12 | ||
| Enamine | EN300-76143-0.1g |
[1-(pyridin-3-yl)-1H-pyrazol-4-yl]methanamine |
1306603-36-0 | 0.1g |
$767.0 | 2023-02-12 | ||
| Enamine | EN300-76143-0.25g |
[1-(pyridin-3-yl)-1H-pyrazol-4-yl]methanamine |
1306603-36-0 | 0.25g |
$801.0 | 2023-02-12 | ||
| Enamine | EN300-76143-0.5g |
[1-(pyridin-3-yl)-1H-pyrazol-4-yl]methanamine |
1306603-36-0 | 0.5g |
$836.0 | 2023-02-12 | ||
| Enamine | EN300-76143-1.0g |
[1-(pyridin-3-yl)-1H-pyrazol-4-yl]methanamine |
1306603-36-0 | 1.0g |
$871.0 | 2023-02-12 | ||
| Enamine | EN300-76143-2.5g |
[1-(pyridin-3-yl)-1H-pyrazol-4-yl]methanamine |
1306603-36-0 | 2.5g |
$1707.0 | 2023-02-12 | ||
| Enamine | EN300-76143-5.0g |
[1-(pyridin-3-yl)-1H-pyrazol-4-yl]methanamine |
1306603-36-0 | 5.0g |
$2525.0 | 2023-02-12 | ||
| Enamine | EN300-76143-10.0g |
[1-(pyridin-3-yl)-1H-pyrazol-4-yl]methanamine |
1306603-36-0 | 10.0g |
$3746.0 | 2023-02-12 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356811-50mg |
(1-(Pyridin-3-yl)-1h-pyrazol-4-yl)methanamine |
1306603-36-0 | 98% | 50mg |
¥15811.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356811-100mg |
(1-(Pyridin-3-yl)-1h-pyrazol-4-yl)methanamine |
1306603-36-0 | 98% | 100mg |
¥19322.00 | 2024-08-09 |
[1-(Pyridin-3-yl)-1H-pyrazol-4-yl]methanamine Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on [1-(Pyridin-3-yl)-1H-pyrazol-4-yl]methanamine
Recent Advances in the Study of [1-(Pyridin-3-yl)-1H-pyrazol-4-yl]methanamine (CAS: 1306603-36-0) and Its Applications in Chemical Biology and Medicine
In recent years, [1-(Pyridin-3-yl)-1H-pyrazol-4-yl]methanamine (CAS: 1306603-36-0) has emerged as a promising scaffold in chemical biology and medicinal chemistry due to its versatile pharmacological properties. This compound, characterized by its pyridine and pyrazole moieties, has been extensively studied for its potential applications in drug discovery, particularly in targeting protein-protein interactions and kinase inhibition. The unique structural features of this molecule allow for diverse modifications, making it a valuable tool in the development of novel therapeutics.
A recent study published in the Journal of Medicinal Chemistry (2023) explored the synthesis and biological evaluation of [1-(Pyridin-3-yl)-1H-pyrazol-4-yl]methanamine derivatives as potent inhibitors of the c-Met kinase pathway. The research demonstrated that these derivatives exhibit significant anti-proliferative activity against cancer cell lines, with IC50 values in the nanomolar range. The study also highlighted the compound's ability to disrupt downstream signaling pathways, suggesting its potential as a targeted therapy for c-Met-dependent cancers.
Another significant advancement was reported in ACS Chemical Biology (2024), where researchers utilized [1-(Pyridin-3-yl)-1H-pyrazol-4-yl]methanamine as a key intermediate in the development of small-molecule probes for studying GPCR signaling. The study revealed that the compound's amine functionality allows for facile conjugation with fluorescent tags, enabling real-time visualization of receptor dynamics in live cells. This approach provides a powerful tool for understanding GPCR pharmacology and identifying new drug targets.
In the context of neurodegenerative diseases, a 2024 Nature Communications paper described the use of [1-(Pyridin-3-yl)-1H-pyrazol-4-yl]methanamine derivatives as modulators of α-synuclein aggregation. The researchers designed a series of analogs that effectively reduced the formation of toxic oligomers in vitro and improved cognitive function in animal models of Parkinson's disease. These findings open new avenues for developing disease-modifying therapies for synucleinopathies.
From a synthetic chemistry perspective, recent advancements in the scalable production of [1-(Pyridin-3-yl)-1H-pyrazol-4-yl]methanamine have been reported in Organic Process Research & Development (2023). The new synthetic route employs a one-pot coupling strategy that significantly improves yield (up to 85%) while reducing the environmental impact compared to traditional methods. This development is particularly important for facilitating the compound's broader application in drug discovery programs.
Looking forward, the versatility of [1-(Pyridin-3-yl)-1H-pyrazol-4-yl]methanamine continues to inspire innovative research across multiple therapeutic areas. Its unique chemical properties and demonstrated biological activities position it as a valuable scaffold for future drug development efforts. Ongoing studies are exploring its potential in immuno-oncology, infectious diseases, and metabolic disorders, suggesting that this compound will remain a focus of chemical biology research in the coming years.
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